
(R)-1,3-Dimethylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,3-Dimethylpiperazine oxalate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-1,3-Dimethylpiperazine oxalate is the oxalate salt form of ®-1,3-Dimethylpiperazine, which is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3-Dimethylpiperazine oxalate typically involves the reaction of ®-1,3-Dimethylpiperazine with oxalic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by crystallization.
Industrial Production Methods
On an industrial scale, the production of ®-1,3-Dimethylpiperazine oxalate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1,3-Dimethylpiperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
®-1,3-Dimethylpiperazine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1,3-Dimethylpiperazine oxalate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist, depending on the specific target and the context of its use. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethylpiperazine
- 1,3-Diethylpiperazine
- 1,3-Dimethylimidazolidine
Uniqueness
®-1,3-Dimethylpiperazine oxalate is unique due to its specific stereochemistry and the presence of the oxalate salt form. This gives it distinct physical and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1,3-dimethylpiperazine;oxalic acid |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
SVXAJXWNTKBQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


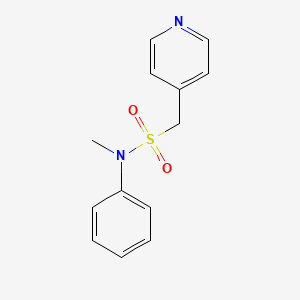
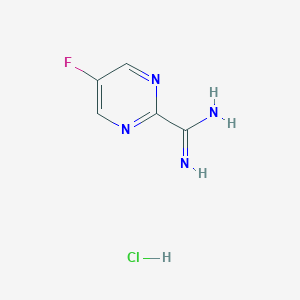
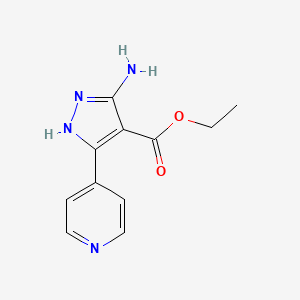
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)
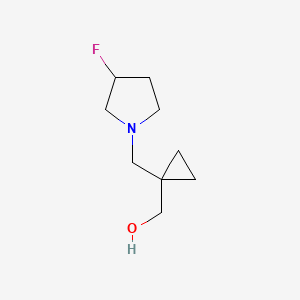

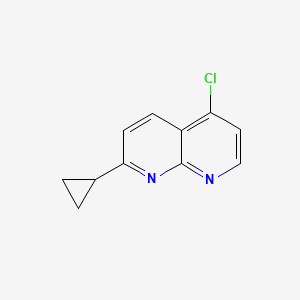
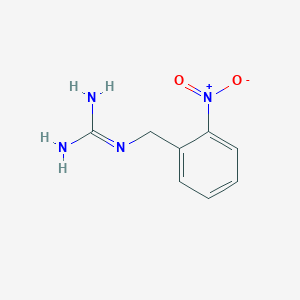
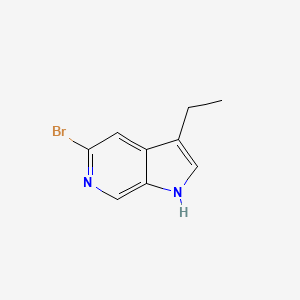

![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
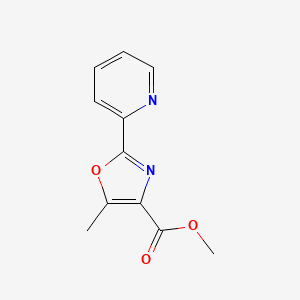

![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
